molecular formula C33H33NO6 B4954608 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4954608
M. Wt: 539.6 g/mol
InChI Key: MAYIAXLCPIYMKQ-UHFFFAOYSA-N
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Description

This compound is a hexahydroquinoline derivative characterized by a phenoxyethyl ester group and a 4-(benzyloxy)-3-methoxyphenyl substituent at the 4-position of the quinoline core. Its molecular formula is approximately C₃₆H₃₆N₂O₆ (inferred from and ), with a molecular weight of ~645.74 g/mol (). The benzyloxy and methoxy groups on the phenyl ring enhance lipophilicity and metabolic stability, making it a candidate for medicinal chemistry and material science applications. The hexahydroquinoline core provides conformational flexibility, facilitating interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-phenoxyethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33NO6/c1-22-30(33(36)39-19-18-38-25-12-7-4-8-13-25)31(32-26(34-22)14-9-15-27(32)35)24-16-17-28(29(20-24)37-2)40-21-23-10-5-3-6-11-23/h3-8,10-13,16-17,20,31,34H,9,14-15,18-19,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYIAXLCPIYMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogs include substituents on the phenyl ring, ester groups, and additional methyl or halogen moieties. These differences influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-[4-(Benzyloxy)-3-methoxyphenyl], 2-methyl, phenoxyethyl ester ~645.74 High lipophilicity; benzyloxy enhances stability; methoxy aids hydrogen bonding .
2-Methoxyethyl analog () Methoxyethyl ester, same phenyl substituents 477.5 Reduced steric bulk; increased solubility due to smaller ester group .
2-Phenoxyethyl 4-(2-fluorophenyl)-... () 4-(2-Fluorophenyl) - Fluorine’s electron-withdrawing effect enhances receptor binding affinity .
4-(2-Butoxyphenyl) derivative () 4-(2-Butoxyphenyl), 2,7,7-trimethyl - Butoxy increases lipophilicity; trimethyl groups add steric hindrance .
4-(4-Hydroxyphenyl) analog () 4-(4-Hydroxyphenyl), 2-methoxyethyl ester - Hydroxyl group improves solubility but reduces metabolic stability .

Physicochemical Properties

  • Lipophilicity : The benzyloxy group in the target compound contributes to higher logP values compared to hydroxyl or methoxyethyl analogs ().
  • Solubility: Analogs with polar groups (e.g., hydroxyl in ) exhibit better aqueous solubility, whereas bulky esters (e.g., phenoxyethyl) reduce it .
  • Stability : Benzyloxy groups resist hydrolysis better than acetyloxy or propoxy substituents (), making the target compound more stable under physiological conditions .

Pharmacological Potential

  • Target Compound : Preclinical studies suggest IC₅₀ values of <10 μM against cancer cell lines (e.g., MCF-7), outperforming hydroxyl-substituted analogs ().
  • Fluorophenyl Analog: Shows nanomolar affinity for kinase targets (), highlighting the impact of electronegative substituents.

Biological Activity

The compound 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to a class of hexahydroquinoline derivatives that have garnered attention for their potential biological activities. This article examines the biological activity of this compound through various studies, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C26H27NO5C_{26}H_{27}NO_5 with a molecular weight of approximately 433.5 g/mol. The structure features a hexahydroquinoline core substituted with phenoxyethyl and benzyloxy groups that are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities including:

  • Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : The compound has potential neuroprotective effects relevant to neurodegenerative diseases such as Parkinson's disease.
  • Anticancer Properties : Some derivatives have demonstrated anti-metastatic effects in various cancer cell lines.

Antioxidant Activity

A study evaluated the antioxidant capacity of similar compounds using the ORAC (Oxygen Radical Absorbance Capacity) assay. The results indicated that these compounds possess strong free radical scavenging abilities, contributing to their potential in preventing oxidative damage in cells .

Neuroprotective Effects

In a recent investigation into neuroprotective agents for Parkinson's disease, derivatives similar to this compound were evaluated for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. A representative derivative exhibited an IC50 value of 0.062 µM , indicating potent inhibition compared to standard treatments . This suggests that the compound may help mitigate neuroinflammation and oxidative stress in neuronal cells.

Anticancer Activity

Another study focused on the anti-metastatic properties of benzofuran derivatives related to this compound. It was found that these derivatives significantly inhibited the migration and invasion of hepatocellular carcinoma (HCC) cell lines by modulating epithelial–mesenchymal transition markers such as E-cadherin and vimentin . The findings suggest that the compound could play a role in cancer therapy by targeting metastatic pathways.

Case Studies

Study FocusCompound TestedKey Findings
Antioxidant ActivityBenzofuran DerivativeStrong free radical scavenging ability (ORAC = 2.27 Trolox equivalents)
NeuroprotectionMAO-B InhibitorIC50 = 0.062 µM; competitive inhibition against MAO-B
AnticancerHCC Cell LinesInhibition of migration; modulation of EMT markers

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